Myristyl Stearate
Description
Myristyl stearate (C32H64O2, CAS 17661-50-6) is a saturated wax ester composed of myristyl alcohol (C14:0) and stearic acid (C18:0). It has a molecular weight of 480.85 g/mol and is commonly used in cosmetics, pharmaceuticals, and lipid research due to its emollient properties and stability . Structurally, it is a linear ester with a melting point (Tm) of 323.3 K (50.15°C), as determined by differential scanning calorimetry (DSC) . Its high purity (>99%) and solid-state storage at room temperature make it a reliable standard in analytical chemistry .
Structure
2D Structure
Properties
IUPAC Name |
tetradecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXBHWLGRWOABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066239 | |
| Record name | Myristyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17661-50-6 | |
| Record name | Myristyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Myristyl stearate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristyl stearate | |
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| Record name | Octadecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |
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| Record name | MYRISTYL STEARATE | |
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Preparation Methods
Acid-Catalyzed Esterification
The conventional method for synthesizing myristyl stearate involves a Fisher esterification reaction, where stearic acid and myristyl alcohol are heated in the presence of a mineral acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic acyl substitution, with water removed via azeotropic distillation to shift equilibrium toward ester formation. Typical conditions include:
-
Molar ratio : 1:1 to 1:3 (acid:alcohol) to compensate for the alcohol’s volatility.
-
Temperature : 110–150°C, maintained for 4–8 hours until conversion exceeds 95%.
A key limitation of this method is the need for high temperatures, which can degrade heat-sensitive components or induce side reactions like dehydration of the alcohol.
Enzymatic Esterification Using Lipases
Recent advances prioritize enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions. The EP0506159A1 patent details a scalable process where stearic acid and myristyl alcohol are mixed at a 1:3.5 molar ratio and reacted at 60–65°C in the presence of lipase supported on a hydrophobic carrier. Key advantages include:
Table 1: Enzymatic Esterification Parameters and Outcomes
| Parameter | Optimal Range | Conversion Efficiency |
|---|---|---|
| Temperature | 60–65°C | 70–80% (initial pass) |
| Molar ratio (alcohol:acid) | 3.5:1 | 97.5% (final yield) |
| Enzyme loading | 5–10 wt% | 85–90% retention |
| Reaction time | 6–8 hours | 95–97% purity |
Data derived from EP0506159A1 and US7674472B2.
Optimization of Enzymatic Processes
Role of Pervaporation in Water Removal
A critical innovation in enzymatic synthesis is integrating pervaporation membranes to continuously remove water, a byproduct that inhibits lipase activity. In the EP0506159A1 protocol, the reaction mixture is circulated through a polyimide membrane at 80°C under 20 mbar vacuum, reducing water content from 3.2% to 0.15% and boosting conversion from 70% to 97.5%. This step enhances reaction kinetics and eliminates the need for solvent additives.
Solvent-Free Systems and Substrate Engineering
Modern methods avoid organic solvents by using excess myristyl alcohol as both a reactant and a reaction medium. The US7674472B2 patent highlights that agitation (e.g., magnetic stirring at 500 rpm) ensures homogeneous mixing of the viscous stearic acid and alcohol, preventing localized crystallization. Additionally, pre-heating the alcohol to 65°C before adding the acid improves miscibility and reduces reaction time by 30%.
Industrial-Scale Production Techniques
Multi-Stage Reactor Design
Large-scale production employs sequential reactors with intermediate dehydration stages. For example, a three-reactor system described in EP0506159A1 achieves 97.5% conversion through:
Table 2: Industrial Process Metrics
| Stage | Temperature | Pressure | Conversion |
|---|---|---|---|
| Primary reaction | 65°C | Ambient | 70–80% |
| Pervaporation | 80°C | 20 mbar | N/A |
| Secondary reaction | 65°C | Ambient | 90–95% |
| Tertiary reaction | 65°C | Ambient | 97.5% |
Post-Reaction Purification
Crude this compound is purified via vacuum distillation (150–200°C at 5 mbar) to remove unreacted alcohol, followed by crystallization from n-hexane to isolate the ester in >99% purity. Analytical validation via gas chromatography (GC) ensures compliance with cosmetic-grade specifications.
Quality Control and Analytical Characterization
Purity Standards
Commercial this compound must meet:
Spectroscopic Validation
-
FT-IR : Peaks at 1,740 cm (ester C=O stretch) and 1,180 cm (C-O stretch) confirm ester bond formation.
-
H NMR : δ 4.05 ppm (triplet, –COOCH–) and δ 0.88 ppm (triplet, terminal –CH) verify alkyl chain integrity.
Applications and Regulatory Considerations
This compound is classified as safe for cosmetic use by the Cosmetic Ingredient Review (CIR) Panel, with no evidence of skin irritation or systemic toxicity at concentrations up to 5%. Its primary applications include:
Chemical Reactions Analysis
Hydrolysis Reactions
Myristyl stearate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield stearic acid and myristyl alcohol:
Acid/Base Hydrolysis
Enzymatic Hydrolysis
-
Applications : Drug delivery systems leveraging pH-dependent hydrolysis.
Kinetic Data :
-
Enzymatic hydrolysis rates depend on lipase source and substrate accessibility .
-
Industrial processes often use immobilized lipases for reusable catalysis .
Transesterification
This compound participates in alcoholysis or acidolysis reactions to form modified esters:
Methanolysis Example :
-
Catalyst : Basified polyacrylonitrile fibers (PANF) enable 95% conversion at 65°C .
-
Conditions : Methanol-to-ester molar ratios >100:1 for complete conversion .
Industrial Relevance :
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into:
Thermogravimetric Analysis (TGA) Data :
Oxidation Reactions
Though stable under ambient conditions, this compound can oxidize in the presence of strong oxidizers:
Comparative Reactivity with Analogous Esters
| Ester | Hydrolysis Rate (Relative) | Thermal Stability (°C) | Preferred Catalysts |
|---|---|---|---|
| This compound | 1.0 (Baseline) | 250 | H₂SO₄, Lipase B |
| Cetyl Stearate | 0.8 | 230 | NaOH, PPL lipase |
| Stearyl Stearate | 0.6 | 260 | Sn-based catalysts |
Scientific Research Applications
Applications in Cosmetics
Myristyl stearate is predominantly used in the cosmetic industry due to its emollient properties. It serves several functions:
- Emollient : It helps to soften and smooth the skin by forming a protective barrier that reduces moisture loss.
- Skin Conditioning Agent : Enhances the texture and feel of skin care products, providing a smooth application.
- Film-forming Agent : Creates a thin layer on the skin that can enhance product performance in formulations like lipsticks and lotions .
Table 1: Cosmetic Applications
| Application Type | Description |
|---|---|
| Emollient | Softens skin and reduces moisture loss. |
| Skin Conditioning | Improves texture and smoothness in formulations. |
| Film-forming | Provides a protective layer in products like lipsticks and lotions. |
Pharmaceutical Applications
In pharmaceuticals, this compound is recognized for its potential as a penetration enhancer. It can improve the absorption of active ingredients through the skin barrier, making it valuable in transdermal drug delivery systems.
Case Study: Penetration Enhancement
A study demonstrated that this compound could significantly increase the permeability of estradiol across human epidermis in vitro. This finding indicates its potential utility in enhancing drug formulations aimed at transdermal delivery .
Food Industry Applications
While primarily noted for its cosmetic and pharmaceutical uses, this compound also finds applications as a food additive. It can act as an emulsifier or stabilizer in various food products.
Table 2: Food Industry Applications
| Application Type | Description |
|---|---|
| Emulsifier | Stabilizes mixtures of oil and water in food products. |
| Stabilizer | Maintains consistency and texture in processed foods. |
Safety Profile
The safety of this compound has been evaluated extensively. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in cosmetics at concentrations typically employed. Studies indicate low acute oral toxicity and minimal irritation potential .
Mechanism of Action
The mechanism of action of FeAu compounds involves their interaction with molecular targets and pathways. For example, in cancer theranostics, FeAu nanoparticles conjugated with antibodies specific for matrix metalloproteinase-1 (MMP-1) target cancer cells. The magnetic properties of FeAu allow for magnetic field-induced hyperthermia, which elevates the temperature of the targeted cells, leading to their destruction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Myristyl stearate belongs to the wax ester family, which includes esters formed from fatty alcohols and fatty acids. Below is a comparison with structurally analogous compounds:
Analytical Differentiation
- Gas-Liquid Chromatography-Ion Trap Mass Spectrometry (GLC-ITMS):
this compound exhibits distinct ion abundances compared to other wax esters. For example, stearyl stearate (C18:0/C18:0) produces peaks 3–4 times more intense than cholesterol and 1–2 orders of magnitude higher than acyl glycerols . - Raman Spectroscopy: this compound can be distinguished from shorter-chain esters (e.g., lauryl laurate) and unsaturated analogs (e.g., myristyl linolenate) via C–C stretch bands in the 1200–1000 cm<sup>−1</sup> region .
- DSC Analysis: this compound’s Tm is intermediate between shorter-chain esters (e.g., myristyl myristate) and longer-chain analogs (e.g., behenyl stearate) due to its C14:0/C18:0 structure .
Biological Activity
Myristyl stearate, a fatty ester derived from myristyl alcohol and stearic acid, is recognized for its diverse applications in cosmetics and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, skin penetration, and safety assessments, supported by data tables and case studies.
- IUPAC Name : Tetradecyl octadecanoate
- Molecular Formula : C32H64O2
- Molecular Weight : 480.85 g/mol
- Melting Point : 50 °C
- Boiling Point : 479 °C
- Purity : ≥99% .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that long-chain fatty alcohols, including myristyl alcohol (a precursor), can inhibit the growth of various bacterial strains. For instance, myristyl alcohol demonstrated a significant reduction in the growth of Streptococcus mutans, with a mean growth response of only 45% compared to untreated cultures after 4 hours . The proposed mechanism involves altering cell membrane permeability, which disrupts nutrient absorption and promotes the efflux of essential cellular components .
2. Skin Penetration and Irritation
This compound is commonly used in topical formulations due to its emollient properties. It acts as a skin penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum. In vitro studies have shown that myristyl esters can improve the permeability of certain drugs across human skin . However, it may cause minimal to mild skin irritation in some formulations .
Safety Assessments
The safety profile of this compound has been evaluated through various toxicological studies:
- Acute Toxicity : In animal studies, this compound exhibited low toxicity when administered orally. No significant adverse effects were observed at high doses (up to 1000 mg/kg) .
- Dermal Irritation : Clinical assessments have shown that this compound causes minimal irritation upon application .
- Long-term Effects : Chronic exposure studies indicate that this compound does not accumulate in tissues or cause significant physiological changes .
Applications
This compound is utilized in various formulations due to its beneficial properties:
- Cosmetics : As an emollient and emulsifier, it enhances the texture and application of creams and lotions.
- Pharmaceuticals : It serves as a lubricant and dispersing agent in drug formulations .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of myristyl alcohol (related compound) against Mycoplasma gallisepticum. Results showed a significant reduction in bacterial viability at concentrations as low as 64 µM, highlighting the potential of long-chain fatty alcohols in controlling microbial infections .
Case Study 2: Skin Penetration Enhancement
In a study assessing the penetration enhancement capabilities of myristyl esters, it was found that formulations containing these esters significantly increased the transport of estradiol across human epidermis compared to controls . This suggests potential applications in hormone replacement therapies.
Q & A
Q. What are the optimal conditions for synthesizing myristyl stearate in laboratory settings?
this compound is synthesized via esterification of stearic acid and myristyl alcohol, typically catalyzed by enzymes like Candida antarctica lipase. Key parameters include temperature (40–60°C), molar ratio of substrates (1:1 to 1:1.2), and reaction time (4–8 hours). Enzyme loading (5–10% w/w of substrates) and solvent selection (e.g., hexane or solvent-free systems) significantly influence yield. Post-synthesis purification involves recrystallization or column chromatography .
Q. Which analytical techniques are suitable for characterizing the thermal behavior of this compound?
Differential Scanning Calorimetry (DSC) is the primary method for analyzing thermal transitions. For this compound, "dry loading" (direct placement of solid samples) and "wet loading" (dissolved in solvent followed by evaporation) procedures yield sharp endothermic peaks. Dry loading avoids solvent interference, while wet loading ensures uniform sample distribution. Thermograms reveal melting points (~50.1°C) and phase transitions, with baseline stability critical for data interpretation .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
Stability studies should evaluate:
- pH compatibility : Test across pH 3–9 using buffered emulsions.
- Surfactant interactions : Mix with anionic (e.g., sodium lauryl sulfate), cationic (e.g., cetrimonium chloride), and nonionic surfactants to observe phase separation or viscosity changes.
- Thermal stability : Accelerated aging at 40–60°C for 4–12 weeks, monitoring melting point shifts via DSC .
Advanced Research Questions
Q. How can computational modeling elucidate structure-property relationships in this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) can predict physicochemical properties (e.g., melting point, solubility) based on the molecular structure (C32H64O2, InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3). Parameters like alkyl chain packing efficiency and ester group polarity correlate with emollient efficacy and thermal behavior .
Q. What strategies resolve contradictions in reported data on this compound's performance in cosmetic formulations?
Discrepancies in spreadability or emollient effects may arise from:
- Formulation matrices : Test in controlled base creams (e.g., oil-in-water vs. water-in-oil emulsions).
- Analytical variability : Standardize DSC protocols (e.g., heating rate: 5°C/min, nitrogen purge) and validate purity via HPLC (>99% by area).
- Synergistic effects : Co-analyze with common additives (e.g., glyceryl stearate, dimethicone) to identify interactions .
Q. How can researchers design ecotoxicological studies to evaluate this compound's environmental impact?
- Biodegradation assays : Use OECD 301 guidelines (e.g., closed bottle test) to measure degradation rates in aqueous systems.
- Aquatic toxicity : Expose Daphnia magna or Chlorella vulgaris to 1–100 mg/L concentrations, monitoring mortality or growth inhibition.
- Soil mobility : Assess adsorption coefficients (Kd) using batch equilibrium methods, noting its low water solubility and tendency to adsorb to organic matter .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
